molecular formula C8H4Br2ClFO B13694659 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone

2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone

Cat. No.: B13694659
M. Wt: 330.37 g/mol
InChI Key: IRLUNFDCIHQKEN-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone typically involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenyl ring to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions, room temperature to reflux.

Major Products Formed

    Substitution: Amino, thio, or alkoxy derivatives of the original compound.

    Reduction: Corresponding alcohols or alkanes.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe to study biological pathways involving halogenated compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of halogen atoms enhances the compound’s reactivity and ability to penetrate biological membranes, making it a potent bioactive agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-4’-chloroacetophenone
  • 2-Bromo-4’-(trifluoromethyl)acetophenone
  • 2-Bromoacetophenone
  • 2-Bromo-4’-methoxyacetophenone
  • 2,3’-Dibromoacetophenone

Uniqueness

2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring

Properties

Molecular Formula

C8H4Br2ClFO

Molecular Weight

330.37 g/mol

IUPAC Name

2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClFO/c9-8(10)7(13)4-1-2-6(12)5(11)3-4/h1-3,8H

InChI Key

IRLUNFDCIHQKEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)F

Origin of Product

United States

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